3-Chloro-4-(methylamino)benzene-1-carbothioamide

Overview

Description

3-Chloro-4-(methylamino)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Chloro-4-(methylamino)benzene-1-carbothioamide, also known as a thioamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thiazole and pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

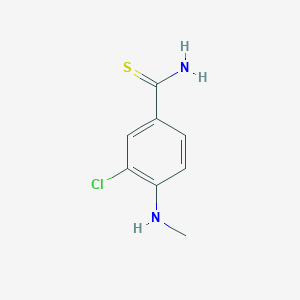

The structure of this compound can be represented as follows:

This compound features a chloro group, a methylamino group, and a carbothioamide functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can alter cell proliferation and apoptosis.

- Receptor Binding : It exhibits high affinity for certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives, including this compound. For instance:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 |

| HepG2 | 0.39 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A derivative related to it showed efficacy against Hepatitis B Virus (HBV), increasing intracellular levels of APOBEC3G, which is crucial for inhibiting HBV replication .

Anti-inflammatory Effects

Thiazole derivatives have been reported to exhibit anti-inflammatory properties through the modulation of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A comprehensive evaluation of various thiazole derivatives showed that modifications in the structure significantly enhanced their cytotoxicity against cancer cell lines. The presence of the methylamino group in this compound was crucial for its enhanced activity compared to similar compounds .

- Antiviral Evaluation : In a study focusing on antiviral agents, derivatives similar to this compound were synthesized and tested against HBV. The results indicated that these compounds could effectively inhibit viral replication both in vitro and in vivo using animal models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-chloro-4-(methylamino)benzene-1-carbothioamide exhibit significant anticancer properties. For instance, compounds with similar thiazole and carbothioamide structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). A study demonstrated that thiazole-integrated compounds displayed effective growth inhibition, with some achieving IC50 values as low as 2.01 µM against colorectal carcinoma cells .

Mechanisms of Action

The anticancer activity is often attributed to the presence of electron-withdrawing groups such as chlorine, which enhance the cytotoxic effects on cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the aromatic ring can significantly influence the compound's efficacy .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that thiazole derivatives exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is crucial for enhancing antimicrobial activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the range of 46.9 μg/mL .

Agricultural Applications

Pesticidal Activity

Research has explored the use of carbothioamide derivatives as potential pesticides. The structural characteristics of this compound may confer herbicidal properties, making it suitable for agricultural applications. Compounds with similar thiazole structures have been synthesized and tested for their ability to inhibit plant pathogens .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with enhanced thermal and mechanical properties. The compound's ability to form stable bonds within polymer chains can lead to materials that exhibit improved durability and resistance to degradation .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated significant anticancer activity against MCF-7 cells with an IC50 of 5.71 µM | Cancer therapeutics |

| Study B | Evaluated antimicrobial effects showing MIC values as low as 46.9 μg/mL | Antimicrobial agents |

| Study C | Investigated incorporation into polymers for enhanced material properties | Advanced materials development |

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(methylamino)benzene-1-carbothioamide, and how can reaction conditions be optimized methodologically?

Basic

A multi-step synthesis involving thiocarbamoylation of 3-chloro-4-(methylamino)benzoic acid derivatives is typical. Optimization can be achieved via factorial design of experiments (DoE) to minimize trial-and-error approaches. For example, variables like temperature, solvent polarity, and catalyst loading should be systematically tested using a 2^k factorial design to identify significant factors . Computational pre-screening (e.g., quantum chemical calculations for transition state analysis) can narrow experimental parameters .

Q. How can AI-driven tools like COMSOL Multiphysics enhance reactor design and process simulation for synthesizing this compound?

Advanced

AI integration enables real-time adjustments in reactor design by simulating fluid dynamics, heat transfer, and reaction kinetics. For instance, COMSOL Multiphysics can model mass transport limitations in heterogeneous catalytic systems, while machine learning algorithms predict optimal mixing rates or residence times. This hybrid approach reduces experimental iterations and validates scalability . Feedback loops between experimental data and computational models (e.g., ICReDD’s reaction path search methods) further refine reactor configurations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be interpreted?

Basic

- 1H/13C NMR : Confirm substitution patterns and methylamino group integrity.

- UV-Vis Spectroscopy : Monitor electronic transitions influenced by the carbothioamide moiety.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- HPLC-PDA : Assess purity and detect byproducts.

Cross-referencing with analogous compounds (e.g., 4-nitrobenzamide derivatives ) aids in structural assignment.

Q. How can researchers resolve contradictions in reported catalytic activity data for reactions involving this compound?

Advanced

Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand decomposition). A systematic approach includes:

- Meta-analysis : Compare experimental protocols for inconsistencies in catalyst loading or solvent purity.

- DoE Replication : Reproduce conflicting studies using factorial designs to isolate critical variables .

- Computational Validation : Apply reaction network analysis (e.g., using REAXYS or PISTACHIO databases) to identify overlooked intermediates .

Q. What stability considerations are essential for handling and storing this compound?

Basic

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent oxidation of the carbothioamide group .

- Incompatibilities : Avoid strong acids/bases that may hydrolyze the methylamino or thioamide moieties.

- Waste Management : Segregate halogenated byproducts for specialized disposal to comply with environmental regulations .

Q. What computational strategies predict the bioactivity or toxicity profile of this compound?

Advanced

- Molecular Docking : Screen against target proteins (e.g., kinases or cytochrome P450 enzymes) using tools like AutoDock Vina.

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data from public repositories.

- Metabolic Pathway Prediction : Tools leveraging BKMS_METABOLIC or PISTACHIO_RINGBREAKER databases identify potential metabolites and toxicity hotspots .

Q. How can hybrid experimental-computational workflows accelerate the discovery of derivatives with enhanced properties?

Advanced

- Fragment-Based Design : Combine the core structure with bioactive fragments (e.g., pyridinyl or benzodioxole groups ) using combinatorial chemistry libraries.

- Automated Synthesis Platforms : Integrate robotic liquid handlers with AI-guided reaction condition optimization .

- Dynamic NMR Studies : Probe rotational barriers of the methylamino group to guide steric hindrance mitigation in derivative synthesis.

Q. What statistical methods are optimal for analyzing dose-response relationships in biological assays involving this compound?

Advanced

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to IC50/EC50 data.

- ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations or cell lines.

- Bayesian Inference : Quantify uncertainty in low-data regimes (e.g., rare adverse effects) .

Properties

IUPAC Name |

3-chloro-4-(methylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKZXIBQTZYTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.